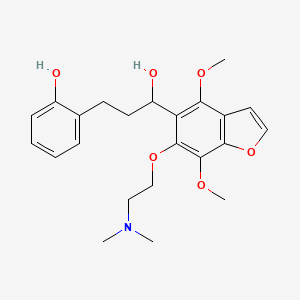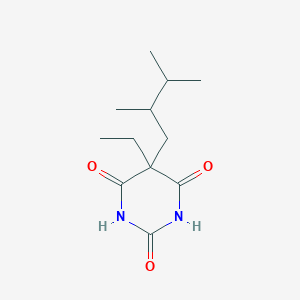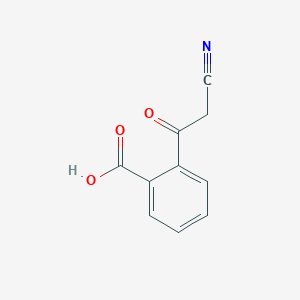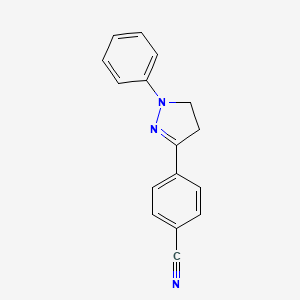
Cyanamide, (hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanamide, (hydroxymethyl)-, is an organic compound characterized by the presence of a cyano group attached to an amino group. This compound is notable for its versatility in various chemical applications, including its role in the synthesis of pharmaceuticals, herbicides, and other industrial chemicals . Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Cyanamide, (hydroxymethyl)-, can be synthesized through several methods. One common approach involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . Another method includes the direct reaction of hydrogen cyanide with ammonia under specific conditions . Additionally, iron-mediated desulfurization of isothiocyanates has been demonstrated as an efficient multi-component method for synthesizing substituted cyanamides under mild reaction conditions .
Industrial Production Methods
Industrial production of cyanamide typically involves the hydrolysis of calcium cyanamide. This process is conducted on slurries, where calcium cyanamide reacts with water and carbon dioxide to yield cyanamide and calcium carbonate . The reaction parameters, such as temperature and pressure, are carefully controlled to achieve high yields and purity .
化学反应分析
Types of Reactions
Cyanamide, (hydroxymethyl)-, undergoes various types of chemical reactions, including:
Addition Reactions: Cyanamide reacts with compounds containing acidic protons, such as water, hydrogen sulfide, and hydrogen selenide, to form urea, thiourea, and selenourea, respectively.
Cyclization Reactions: The bifunctional nature of cyanamide allows it to participate in cyclization reactions, forming heterocycles.
Substitution Reactions: Cyanamide can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide include acids, bases, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
Major products formed from reactions involving cyanamide include urea, thiourea, selenourea, heterocycles, and various substituted cyanamides .
科学研究应用
Cyanamide, (hydroxymethyl)-, has a wide range of scientific research applications:
作用机制
The mechanism of action of cyanamide involves its ability to act as both an electrophile and a nucleophile. This dual functionality allows it to participate in a variety of chemical transformations. In biological systems, cyanamide inhibits enzymes such as aldehyde dehydrogenase, affecting metabolic pathways and enzyme activity .
相似化合物的比较
Similar Compounds
Similar compounds to cyanamide include:
Calcium Cyanamide (CaCN2): Used as a fertilizer and in the production of ammonia and nitric acid.
Hydrogen Cyanamide (H2NCN): Used in agriculture and as an alcohol-deterrent drug.
Uniqueness
Cyanamide, (hydroxymethyl)-, is unique due to its bifunctional nature, allowing it to engage in diverse chemical reactions. Its ability to act as both an electrophile and a nucleophile sets it apart from other similar compounds .
属性
CAS 编号 |
51274-50-1 |
|---|---|
分子式 |
C2H4N2O |
分子量 |
72.07 g/mol |
IUPAC 名称 |
hydroxymethylcyanamide |
InChI |
InChI=1S/C2H4N2O/c3-1-4-2-5/h4-5H,2H2 |
InChI 键 |
OQLIEEINQMPPMB-UHFFFAOYSA-N |
规范 SMILES |
C(NC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
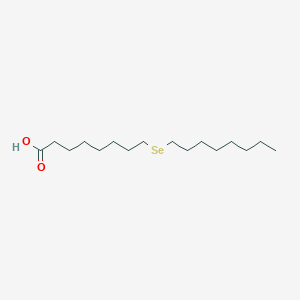

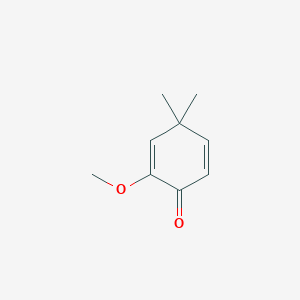
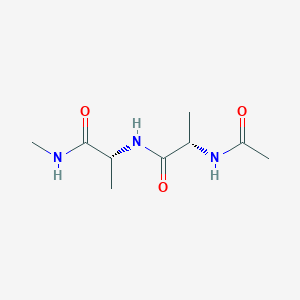
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
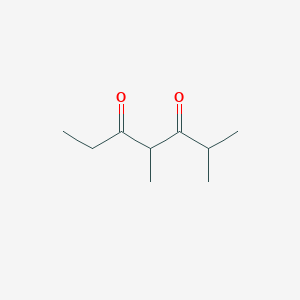

![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
